molecular formula C13H14ClN3O2 B1452791 2-(2-Methoxyphenoxy)pyridine-4-carboximidamide hydrochloride CAS No. 1221723-54-1

2-(2-Methoxyphenoxy)pyridine-4-carboximidamide hydrochloride

Cat. No.: B1452791
CAS No.: 1221723-54-1
M. Wt: 279.72 g/mol
InChI Key: OYYFKDKVLSRWMQ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)pyridine-4-carboximidamide hydrochloride is a chemical compound with the molecular formula C13H14ClN3O2 . It has a molecular weight of 279.73 . This compound is used in various fields of scientific research due to its unique properties.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N3O2.ClH/c1-17-10-4-2-3-5-11(10)18-12-8-9(13(14)15)6-7-16-12;/h2-8H,1H3,(H3,14,15);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.

Scientific Research Applications

Synthesis of Poly(ether imide ester)s

  • Application : Utilized in the preparation of thermally stable poly(ether imide ester)s. A pyridine-based ether diamine, related to 2-(2-Methoxyphenoxy)pyridine-4-carboximidamide hydrochloride, was reacted with trimellitic anhydride to synthesize diimide-diacid, leading to the development of various poly(ether imide ester)s. These polymers demonstrated notable physical and thermal properties, making them significant for materials science research (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Nitration of Phenols

  • Application : Plays a role in the selective nitration of phenols. Pyridinium salts derived from pyridine analogs, like this compound, have been used in producing activated intermediates for the selective nitration of phenol in aprotic solvents. This method demonstrates high selectivity and yield, indicating its potential in organic synthesis and pharmaceutical applications (Pervez et al., 1988).

Synthesis of Imidazo[1,2-a]pyridines

  • Application : Involved in synthesizing imidazo[1,2-a]pyridines. Reactions involving pyridylamides and diazomethane have led to the synthesis of various imidazo[1,2-a]pyridines, which form hydrochlorides. These compounds have been structurally characterized, indicating their relevance in the development of new chemical entities and potential medicinal applications (Aliev et al., 2007).

Preparation of Fluoroionophores

  • Application : Useful in developing fluoroionophores. Compounds derived from pyridine, including those similar to this compound, have been utilized to create fluoroionophores. These compounds can chelate metal ions like Zn+2 in various solutions, indicating their potential in chemical sensing and analytical applications (Hong et al., 2012).

Zinc(II) Extraction

  • Application : Effective in extracting zinc(II) from acidic solutions. Hydrophobic N-alkyloxypyridine-4-carboximidamides, a class including this compound, have been shown to be efficient in extracting Zn(II) from acidic chloride solutions. This highlights its potential utility in metal recovery and environmental remediation applications (Wojciechowska et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements and precautionary statements associated with this compound can be found in its Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

2-(2-methoxyphenoxy)pyridine-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2.ClH/c1-17-10-4-2-3-5-11(10)18-12-8-9(13(14)15)6-7-16-12;/h2-8H,1H3,(H3,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYFKDKVLSRWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=NC=CC(=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221723-54-1
Record name 4-Pyridinecarboximidamide, 2-(2-methoxyphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221723-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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